Tetrazine-TCO IEDDA Ligation Kinetics
The tetrazine-TCO IEDDA ligation employed by Biotin-MeTz represents the fastest known bioorthogonal reaction pair, with second-order rate constants (k) exceeding 800 M⁻¹ s⁻¹, unparalleled by alternative chemistries such as strain-promoted azide-alkyne cycloaddition (SPAAC) . While direct kinetic measurements for Biotin-MeTz are not publicly available, this class-level kinetic advantage (IEDDA vs. SPAAC) is consistently documented across methyltetrazine reagents and establishes the fundamental superiority of tetrazine-based biotinylation over alternative bioorthogonal approaches .
| Evidence Dimension | Second-order rate constant (k) for bioorthogonal ligation |
|---|---|
| Target Compound Data | >800 M⁻¹ s⁻¹ (class-level value for methyltetrazine-TCO IEDDA) |
| Comparator Or Baseline | SPAAC (DBCO-azide): ~0.1–10 M⁻¹ s⁻¹; CuAAC: 10–100 M⁻¹ s⁻¹ (but requires cytotoxic copper catalyst) |
| Quantified Difference | ≥80–8,000-fold faster than SPAAC; 8–80-fold faster than CuAAC |
| Conditions | Inverse electron-demand Diels-Alder cycloaddition in aqueous solution at ambient temperature, copper-free |
Why This Matters
This magnitude of kinetic advantage enables efficient conjugation of low-abundance biomolecules at sub-stoichiometric reagent concentrations, reducing reagent consumption and experimental time in labeling workflows.
